molecular formula C23H23ClN2O3S B2832235 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide CAS No. 325986-36-5

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide

Cat. No.: B2832235
CAS No.: 325986-36-5
M. Wt: 442.96
InChI Key: RABOQRCFZNLQJO-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzenesulfonamide group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-2-25(30(28,29)19-13-11-17(24)12-14-19)15-18(27)16-26-22-9-5-3-7-20(22)21-8-4-6-10-23(21)26/h3-14,18,27H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABOQRCFZNLQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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